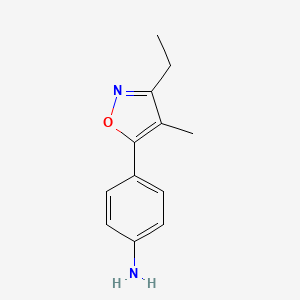

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is an aromatic amine derivative featuring a substituted isoxazole ring at the para position of the benzene ring. The isoxazole moiety (a five-membered heterocyclic ring containing oxygen and nitrogen) is functionalized with ethyl and methyl groups at the 3- and 4-positions, respectively. Its chemical reactivity and properties can be inferred from structurally analogous compounds discussed in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The aniline moiety is then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include copper (I) and ruthenium (II) compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Cycloaddition-Based Approaches

The isoxazole ring in this compound is typically synthesized via (3+2) cycloaddition reactions. For example:

-

Nitrile oxide-alkyne cycloaddition : Microwave-assisted reactions between functionalized alkynes (e.g., glycosyl olefinic esters) and in situ-generated nitrile oxides yield substituted isoxazoles. This method achieved quantitative yields for ester-functionalized intermediates (e.g., 16 , 17 ) .

-

Resin-bound synthesis : Alkynes immobilized on solid supports reacted with nitrile oxide derivatives (e.g., 9 ) under lithium t-butoxide/DMSO conditions, forming resin-bound isoxazoles (10 ). Cleavage with anhydrous HF yielded the final product (11 ) in 78% yield .

Multicomponent Reactions

Aryl glyoxal monohydrate serves as a key precursor in one-pot syntheses. For instance:

-

Acid-catalyzed condensation : p-Toluenesulfonic acid (p-TSA) catalyzed reactions between aryl glyoxal, 4-hydroxyquinolinones, and amino-isoxazoles produced fused heterocycles (e.g., 7 ) via iminium ion intermediates (ba ) and cyclization .

Substitution at the Isoxazole Ring

The 3-ethyl and 4-methyl groups on the isoxazole ring undergo selective modifications:

-

Hydroxylamine derivatization : Ester-functionalized isoxazoles (16 , 17 ) were converted to hydroxylamine derivatives (18 , 19 ) under basic conditions, preserving the isoxazole core .

-

Electrophilic aromatic substitution : Substituents on the isoxazole ring (e.g., CF₃, NO₂) modulate electronic properties and reactivity, as demonstrated in FAAH inhibitor studies .

Amine Group Reactivity

The para-amine group participates in:

-

Coupling reactions : Aniline derivatives react with activated carbonyls (e.g., dimethyl acetylenedicarboxylate) to form enaminones (da ), which undergo further cyclization .

-

Palladium-catalyzed aryl amination : Aryl halides (e.g., 3-bromo-5-fluorobenzotrifluoride) coupled with 4-methylimidazole via Buchwald–Hartwig amination, yielding substituted benzenamines .

Catalytic Systems

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| p-TSA | Multicomponent condensation | 78–92 | Reflux, aqueous medium |

| Pd(dppf)Cl₂ | Suzuki coupling | 58 | THF, 80°C |

| HPA-ZSM-5 | Heterogeneous catalysis | 90 | Room temperature, CH₂Cl₂ |

Cycloaddition Mechanism

-

Nitrile oxide generation : Chloro-oximes (e.g., 9 ) react with tert-butoxide to form nitrile oxides.

-

Dipolar cycloaddition : Nitrile oxides undergo (3+2) cycloaddition with alkynes (e.g., 8 ), forming isoxazole rings .

Acid-Catalyzed Pathways

-

Iminium ion formation : Condensation between aryl glyoxal and amines generates iminium intermediates (ba ), which undergo nucleophilic attack by quinolinones to form fused heterocycles .

Challenges and Optimizations

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential therapeutic effects. It has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that benzenamine derivatives can exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

- Cancer Treatment : Compounds similar to benzenamine, particularly those containing isoxazole moieties, have been shown to inhibit tyrosine kinases associated with neoplastic diseases such as leukemia. These compounds function by targeting specific pathways involved in cancer cell proliferation and survival .

Case Study: Inhibition of Tyrosine Kinases

A study highlighted the synthesis of substituted pyrimidinylaminobenzamides derived from benzenamine, which demonstrated significant inhibitory effects on several receptor tyrosine kinases (e.g., c-Abl, PDGF-R). These findings suggest that derivatives of benzenamine could be developed into effective treatments for various cancers .

Organic Synthesis Applications

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)- serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form derivatives through electrophilic substitution reactions enhances its utility in synthetic pathways.

Data Table: Synthetic Routes Involving Benzenamine

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reaction with halogenated compounds | 75 |

| Coupling Reactions | Formation of biaryl compounds | 85 |

| Cyclization | Synthesis of heterocyclic compounds | 70 |

Research on Biological Mechanisms

Recent studies have focused on understanding the biological mechanisms influenced by benzenamine derivatives. For instance:

- EPAC Inhibition : Research has shown that certain derivatives can act as selective inhibitors of EPAC (exchange protein directly activated by cAMP), which plays a crucial role in cellular signaling pathways related to insulin secretion and cancer cell migration .

Case Study: Impact on Pancreatic Ductal Adenocarcinoma

In a model study involving pancreatic ductal adenocarcinoma cells, a derivative of benzenamine was found to significantly reduce cell migration and invasion without affecting cell viability. This suggests potential use in therapeutic strategies aimed at limiting metastasis in cancer treatment .

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Substituents

Compounds bearing isoxazole rings attached to benzenamine backbones are well-documented. For example:

- β-(5-Methyl-3-isoxazolylamido)-benzoic acid (3) and related derivatives (): These compounds involve isoxazole rings linked to benzoic acid or acrylic acid groups. Their synthesis involves cyclo-condensation with diamines, yielding benzimidazole derivatives. While the target compound lacks carboxylic acid groups, its ethyl and methyl substituents on the isoxazole ring may influence steric and electronic properties similarly .

- 4-Ethylbenzo[d]oxazol-5-amine (): This compound features an ethyl-substituted benzoxazole (a fused benzene-oxazole system). Though distinct from isoxazole, its molecular formula (C₉H₁₀N₂O) and molar mass (162.19 g/mol) provide a benchmark for comparing physicochemical properties. The target compound’s larger substituents (ethyl and methyl on isoxazole) would likely increase its molecular weight and alter solubility .

Chloro-Substituted Benzenamines

Chlorinated benzenamines (e.g., 2-chloro-, 3-chloro-, and 4-chlorobenzenamine) are structurally simpler but highlight the impact of substituents on aromatic amines (). For instance:

- Benzenamine, 4-chloro- (CAS 106-47-8): A para-substituted derivative with a chlorine atom. Chlorine’s electronegativity increases polarity and reactivity in electrophilic substitution reactions compared to the target compound’s isoxazole group .

Heterocyclic Benzenamine Derivatives

- 4-(1H-Imidazol-4-yl)benzenamine (): This compound substitutes the benzene ring with an imidazole moiety. Its melting point (97°C) and boiling point (438°C) suggest higher thermal stability compared to isoxazole derivatives, likely due to imidazole’s aromaticity and hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

*Molecular formula and mass estimated based on structural analogy.

Research Findings and Trends

Synthetic Pathways : The target compound’s synthesis might parallel methods used for β-(5-methyl-3-isoxazolylamido)-benzoic acid (), where isoxazole-amines react with anhydrides or aryl isothiocyanates. However, the ethyl and methyl groups could necessitate tailored reaction conditions to avoid steric hindrance .

Physicochemical Properties :

- Lipophilicity: The ethyl and methyl groups on the isoxazole ring likely enhance lipid solubility compared to unsubstituted isoxazole derivatives, impacting bioavailability .

- Thermal Stability: Isoxazole rings are less stable than imidazoles (), suggesting the target compound may degrade at lower temperatures than 4-(1H-imidazol-4-yl)benzenamine .

Reactivity : The isoxazole’s nitrogen and oxygen atoms could participate in hydrogen bonding or coordination chemistry, similar to benzoxazole derivatives (). This property might be exploitable in catalysis or metal-organic frameworks .

Biological Activity

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological activities. The structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against various bacterial strains, showing promising results similar to standard antibiotics . Specifically, compounds with structural similarities to benzenamine derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.

| Compound | Activity Type | Tested Strains | Inhibition (%) |

|---|---|---|---|

| 4b | Antimicrobial | E. coli | 98% |

| 3k | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzenamine derivatives have been evaluated using carrageenan-induced paw edema models in rats. Compounds similar to benzenamine showed significant inhibition of inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

3. Neuropharmacological Effects

Research into the neuropharmacological effects of isoxazole derivatives indicates potential activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to enhance synaptic transmission and may provide therapeutic benefits in neurodegenerative diseases .

The biological activity of benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : As noted, the interaction with nAChRs suggests a role in modulating neurotransmitter release and synaptic plasticity.

Case Study 1: Antitubercular Activity

A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with significant antitubercular activity. The benzenamine derivative was among those that displayed effective inhibition at low concentrations, demonstrating its potential as a lead compound for further development .

Case Study 2: Analgesic Properties

In another investigation, compounds related to benzenamine were tested for analgesic effects using the tail-flick method in rodents. Results indicated that these compounds significantly reduced pain response compared to control substances, suggesting their utility in pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing derivatives of Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-?

- Methodology : Derivatives can be synthesized via refluxing the parent amine with aryl isothiocyanates in DMF, followed by purification via recrystallization (e.g., ethanol). Reaction progress is monitored using TLC, and yields are optimized by adjusting molar ratios (e.g., 10 mmol substrate) and reflux duration (4–6 hours) . Subsequent functionalization (e.g., with formaldehyde or methylamine) under acidic or basic conditions produces oxadiazinane or triazinane derivatives .

Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?

- Methodology : Use a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, 1H NMR can identify aromatic protons and substituents on the isoxazole ring, while HRMS provides molecular weight validation. Recrystallization in ethanol ensures purity before analysis .

Q. What are common functionalization strategies for the isoxazole ring in this compound?

- Methodology : The isoxazole ring can undergo electrophilic substitution or ring-opening reactions. For instance, condensation with aldehydes (e.g., formaldehyde) under acidic conditions forms heterocyclic adducts like oxadiazinanes. Alternatively, treatment with nucleophiles (e.g., methylamine) generates triazinane derivatives .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of byproducts during condensation reactions involving this compound?

- Methodology : Byproducts may arise from competing reaction pathways, such as self-condensation of intermediates. For example, β-(isoxazol-5-yl) enamines can undergo acid-catalyzed cyclization to form 1,3-diisoxazolyl-dieneamines. Kinetic studies (varying reaction time/temperature) and isolation of intermediates via column chromatography can clarify dominant pathways .

Q. How do reaction conditions (solvent, temperature) affect yield and purity of derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while elevated temperatures (90–95°C) accelerate cyclization. However, prolonged heating may degrade sensitive intermediates. Systematic optimization using Design of Experiments (DoE) can balance yield (e.g., 46–65% in ) and purity .

Q. How can discrepancies in spectral data during characterization of novel derivatives be resolved?

- Methodology : Contradictory NMR signals may stem from tautomerism or isomerism. For example, oxadiazinane-thiones and triazinane-thiones exhibit distinct 1H NMR splitting patterns due to conformational rigidity. Computational tools (e.g., DFT simulations) or 2D NMR (COSY, NOESY) can resolve ambiguities .

Q. What computational methods predict the reactivity or stability of this compound in complex reactions?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate energy barriers for reactions like ring-opening or electrophilic substitution. For instance, MD simulations of carbazole derivatives (e.g., TCTA) reveal steric effects influencing stability, which can be extrapolated to isoxazole analogs .

Q. Tables for Key Data

Table 1: Reaction Yields for Oxadiazinane and Triazinane Derivatives

| Derivative | Reaction Time (h) | Yield (%) |

|---|---|---|

| 3a | 4 | 46 |

| 4a | 4 | 65 |

| 10e | 6 | 46 |

| Data adapted from synthesis protocols in . |

Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features |

|---|---|

| 1H NMR | δ 7.8–8.2 ppm (aromatic H), δ 2.5 ppm (CH3) |

| HRMS | [M+H]+ m/z calculated: 325.12, found: 325.10 |

| Representative data from . |

Properties

CAS No. |

174152-43-3 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline |

InChI |

InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3 |

InChI Key |

ADQKFUWYGHRMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.